N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5
Description
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a deuterated analog of the non-deuterated compound N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide (CAS 13312-12-4). This compound features five deuterium atoms replacing hydrogens in the propanamide moiety, enhancing its stability for research applications such as metabolic tracing and pharmacokinetic studies . The parent structure includes a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, which are critical for electronic and steric interactions in biological systems. Its molecular formula is C₁₀H₄D₅F₃N₂O₃, with a molecular weight of 286.21 g/mol (non-deuterated form: 286.19 g/mol) .
Properties
Molecular Formula |
C10H9F3N2O3 |
|---|---|
Molecular Weight |
267.22 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)/i1D3,2D2 |
InChI Key |
MWERYMJHFYLSOV-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of m-(Trifluoromethyl)acetanilide
- Reagents : m-(Trifluoromethyl)aniline, acetyl chloride, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
- Procedure :
- Acetylation : React m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent (e.g., dichloromethane) to form m-(trifluoromethyl)acetanilide.
- Nitration : Treat the acetanilide intermediate with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the para position relative to the trifluoromethyl group.
- Isolation : Filter the precipitated product and wash with cold ethanol to yield 4-nitro-3-(trifluoromethyl)acetanilide (purity >95% by HPLC).
Hydrolysis of the Acetyl Protecting Group
- Reagents : Potassium carbonate (K₂CO₃), ethanol.
- Procedure :
Deuteration Strategies for Propanamide-d5 Synthesis
Deuteration of the propanamide side chain is achieved through two primary approaches:
Direct Synthesis Using Deuterated Propionyl Chloride
- Reagents : 4-Nitro-3-(trifluoromethyl)aniline, propionyl-d5 chloride (CD₃CD₂COCl).
- Procedure :
- Acylation : React the aniline intermediate with propionyl-d5 chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Base Catalyst : Add triethylamine (Et₃N) to scavenge HCl, ensuring a pH of 8–9.
- Workup : Concentrate the reaction mixture under reduced pressure and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) to obtain the deuterated product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield | 72–78% |
| Purity (HPLC) | >98% |
Post-Synthetic Hydrogen-Deuterium Exchange
- Reagents : Non-deuterated propanamide, deuterium oxide (D₂O), palladium catalyst.
- Procedure :
Limitations :
- Low regioselectivity leads to partial deuteration (≤60% D-incorporation).
- Requires additional purification steps (e.g., recrystallization from deuterated methanol).
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- High-Resolution MS (HRMS) :
Industrial-Scale Production and Challenges
Optimization of Deuterated Reagents
Regulatory Compliance
- Pharmacopeial Standards : The compound must meet EP/JP/USP criteria for residual solvents (e.g., ≤500 ppm THF) and isotopic purity (≥98% D).
Scientific Research Applications
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is widely used in:
Chemistry: As a reference standard in mass spectrometry for the quantification of similar compounds.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a model compound in the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: In the synthesis of advanced materials and as a precursor in the production of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Key Compounds Compared
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (Flutamide Related Compound B)
- Molecular Formula : C₉H₇F₃N₂O₃
- CAS : 393-12-4
- Key Differences : Shorter acyl chain (acetamide vs. propanamide). Acts as an impurity in flutamide synthesis and lacks the deuterium labeling .
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
- Molecular Formula : C₁₁H₁₁F₃N₂O₃
- CAS : 13311-84-7
- Key Differences : Contains a methyl branch on the propanamide chain. Clinically used as an antiandrogen for prostate cancer, metabolized to 2-hydroxyflutamide (CAS 52806-53-8), a more potent metabolite .
CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Molecular Formula : C₁₄H₁₁ClF₃N₂O
- Key Differences : Replaces nitro with chloro at the 4-position and introduces a urea group. Exhibits anticancer activity in NSCLC cells, highlighting the impact of substituent electronegativity on biological function .
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Molecular Formula: C₁₇H₁₄F₄N₂O₅ Key Differences: Incorporates a fluorophenoxy group and hydroxylation on the propanamide chain. Demonstrates structural complexity for enhanced receptor binding .
Comparative Data Table
Research Findings and Functional Insights
Metabolic Stability :
- The deuterated propanamide-d5 exhibits slower metabolic degradation due to the kinetic isotope effect, making it valuable for tracing metabolic pathways .
- Flutamide’s metabolism by CYP1A2 produces 2-hydroxyflutamide, which has higher androgen receptor antagonism but paradoxical agonism at elevated concentrations .
Substituent Effects :
- Nitro vs. Chloro : The nitro group’s electron-withdrawing nature enhances receptor binding compared to chloro in CTPPU, which prioritizes anticancer activity .
- Trifluoromethyl Positioning : In PET radioligands, 3-(trifluoromethyl)phenyl groups optimize binding affinity, as seen in derivatives like compound 36 (Table 4, ) .
Structural Modifications :
Biological Activity
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide-d5
- Molecular Formula : C11H10F3N2O3
- Molecular Weight : 292.2 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Protein Synthesis : Similar to other amides, it may inhibit bacterial protein synthesis, making it a candidate for antibacterial research.
- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression, particularly in cancer cells, suggesting potential anti-cancer properties.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies
-
Antibacterial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's efficacy was comparable to established antibiotics, indicating its potential as a lead compound for antibiotic development.
-
Anti-cancer Properties :
- Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies showed a dose-dependent increase in cell death among treated cells compared to controls.
-
Inflammatory Response Modulation :
- In vivo experiments revealed that treatment with this compound reduced markers of inflammation in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial, Anti-cancer | Protein synthesis inhibition, apoptosis induction |
| Flutamide | Anti-androgenic | Androgen receptor antagonist |
| Ascamycin | Antibacterial | Inhibits protein synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
